

A Comprehensive Technical Review of 5-Hydroxysophoranone

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Compound of Interest

Compound Name: 5-Hydroxysophoranone

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Abstract

5-Hydroxysophoranone, a prenylated flavanone, has emerged as a molecule of significant interest in pharmacological research due to its diverse biological activities. This technical guide provides a comprehensive review of the current scientific literature on **5-**

Hydroxysophoranone, with a focus on its anti-inflammatory, anti-cancer, and potential antiviral properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the primary signaling pathway associated with its anti-inflammatory effects. While specific quantitative data for **5-Hydroxysophoranone** is limited in publicly available literature, this guide compiles and presents data from closely related sophoranone derivatives to provide a valuable reference for researchers in the field.

Chemical and Physical Properties

5-Hydroxysophoranone is a flavonoid belonging to the flavanone subclass. Its chemical structure is characterized by a C6-C3-C6 backbone with a hydroxyl group at position 5 and additional prenyl groups, which contribute to its lipophilicity and biological activity.

Chemical Structure:

- IUPAC Name: 5,7-dihydroxy-2-(4-hydroxy-3,5-di(3-methylbut-2-en-1-yl)phenyl)-8-(3-methylbut-2-en-1-yl)-2,3-dihydrochromen-4-one[1]

- Molecular Formula: C₃₀H₃₆O₅[1]
- Molecular Weight: 476.6 g/mol
- Synonyms: Hydroxysophoranone[1]

Biological Activities and Quantitative Data

5-Hydroxysophoranone and its analogues have demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and topoisomerase inhibitory effects. The following tables summarize the available quantitative data for sophoranone derivatives.

Anti-inflammatory Activity

The anti-inflammatory properties of sophoranone derivatives are primarily attributed to their ability to modulate the TLR4/NF-κB signaling pathway, leading to a reduction in pro-inflammatory mediators.

Compound	Assay	Target/Cell Line	IC ₅₀	Reference
(-)-Sophoranone	5-Lipoxygenase Inhibition	Enzyme Assay	1.6 μM	[1]

Anti-Cancer Activity

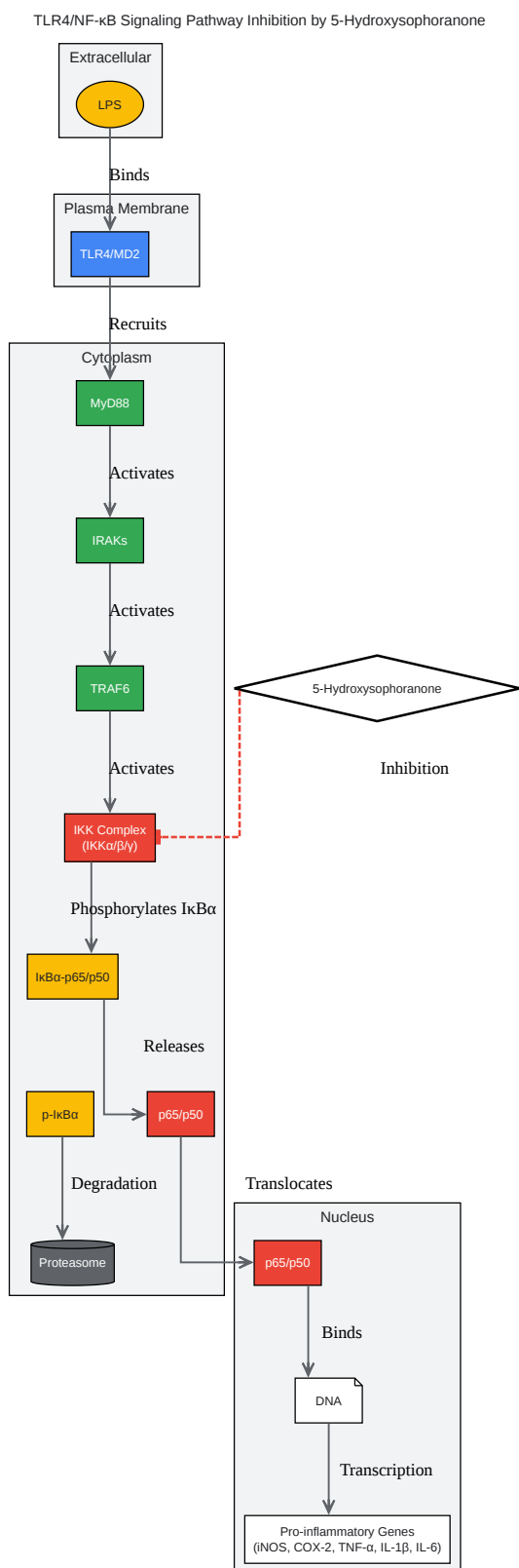
Sophoranone derivatives have shown cytotoxic effects against various cancer cell lines. The proposed mechanisms include the induction of apoptosis and inhibition of topoisomerase I.

Compound	Cell Line	Assay	IC ₅₀	Reference
Sophoranone Analogue (Compound 3)	H460 (Lung Carcinoma)	MTT Assay	4.67 μM	[2]
Sophoranone	MKN7 (Stomach Cancer)	Growth Inhibition	1.2 ± 0.3 μM	[3]

Mechanism of Action: Modulation of the TLR4/NF- κ B Signaling Pathway

The anti-inflammatory effects of **5-Hydroxysophoranone** are believed to be mediated through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, a key regulator of the innate immune response. Upon activation by lipopolysaccharide (LPS), TLR4 initiates a signaling cascade that culminates in the activation of the transcription factor NF- κ B, leading to the expression of pro-inflammatory genes.

Based on studies of related flavonoids, **5-Hydroxysophoranone** likely inhibits this pathway by preventing the phosphorylation and subsequent degradation of the inhibitory protein I κ B α . This action sequesters the NF- κ B p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and thereby inhibiting the transcription of pro-inflammatory mediators such as iNOS, COX-2, TNF- α , IL-1 β , and IL-6.



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Caption: Inhibition of the TLR4/NF- κ B signaling pathway by **5-Hydroxysophorane**.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of **5-Hydroxysophoranone** and its analogues.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This protocol is used to quantify the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

- **Cell Culture:** Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
- **Cell Seeding:** Seed the cells in a 96-well plate at a density of 1.5×10^5 cells/mL and incubate for 24 hours.
- **Treatment:** Pre-treat the cells with various concentrations of **5-Hydroxysophoranone** for 1 hour.
- **Stimulation:** Stimulate the cells with LPS (1 µg/mL) for 24 hours.
- **Nitrite Quantification (Griess Assay):**
 - Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
 - Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.
 - Incubate at room temperature for 10 minutes.
 - Measure the absorbance at 540 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of NO inhibition compared to the LPS-treated control group. Determine the IC₅₀ value using a dose-response curve.

Anti-Cancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

- **Cell Seeding:** Seed cancer cells (e.g., H460, MKN7) in a 96-well plate at an appropriate density and allow them to adhere overnight.
- **Treatment:** Treat the cells with various concentrations of **5-Hydroxysophoranone** and incubate for 24-72 hours.
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Shake the plate for 15 minutes and measure the absorbance at 570 nm.
- **Data Analysis:** Calculate the percentage of cell viability compared to the untreated control. Determine the IC50 value from the dose-response curve.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

- **Reaction Mixture:** Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase I reaction buffer, and various concentrations of **5-Hydroxysophoranone**.
- **Enzyme Addition:** Add human topoisomerase I enzyme to the reaction mixture.
- **Incubation:** Incubate the mixture at 37°C for 30 minutes.
- **Reaction Termination:** Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

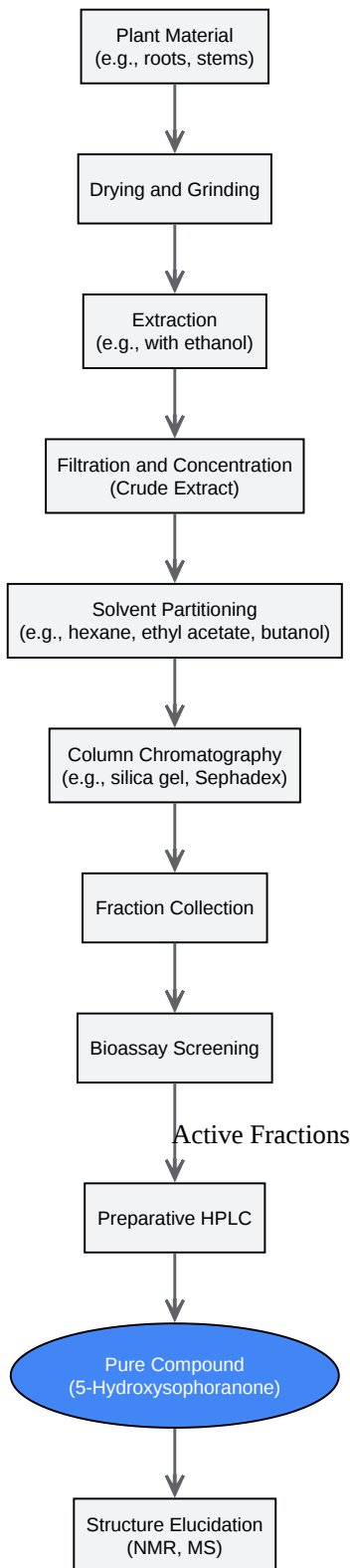
- Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
- Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
- Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition of topoisomerase I activity.

Extraction and Synthesis

Extraction Workflow

The following diagram illustrates a general workflow for the extraction and isolation of natural products like **5-Hydroxysophoranone** from plant material.

General Workflow for Natural Product Extraction and Isolation

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Caption: A general workflow for the extraction and isolation of natural products.

Synthesis of Prenylated Flavanones

The synthesis of prenylated flavanones, including sophoranone derivatives, typically involves the following key steps^{[1][4]}:

- **Regioselective Prenylation:** Introduction of a prenyl group onto a polyhydroxyacetophenone precursor.
- **Aldol Condensation:** Condensation of the prenylated acetophenone with a substituted benzaldehyde to form a chalcone.
- **Cyclization:** Intramolecular cyclization of the chalcone to form the flavanone ring system.
- **Deprotection:** Removal of any protecting groups to yield the final product.

Pharmacokinetics

Pharmacokinetic studies on a standardized extract of *Sophora tonkinensis* containing (-)-sophoranone have been conducted in rats. After intravenous administration, (-)-sophoranone exhibited linear pharmacokinetics. Following oral administration, the absorption of (-)-sophoranone was enhanced when administered as part of the extract compared to its pure form, suggesting that other components in the extract may increase its solubility or decrease its metabolism. No accumulation was observed after multiple oral doses^[4].

Conclusion

5-Hydroxysophoranone and its related sophoranone derivatives represent a promising class of natural products with significant therapeutic potential, particularly in the areas of anti-inflammatory and anti-cancer applications. Their mechanism of action, especially the inhibition of the NF- κ B signaling pathway, provides a strong rationale for their development as novel therapeutic agents. While there is a need for more specific quantitative data on **5-Hydroxysophoranone** itself, the available information on its analogues provides a solid foundation for future research. Further studies are warranted to fully elucidate its pharmacological profile, including its pharmacokinetic and toxicological properties, to pave the way for potential clinical applications.

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